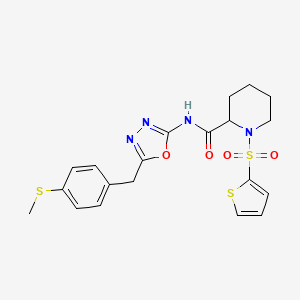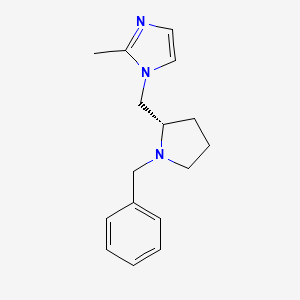
N-(4-methoxybenzyl)tetrahydrocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)tetrahydrocarbazole is a compound that belongs to the class of tetrahydrocarbazoles. Tetrahydrocarbazoles are known for their presence in various natural products and biologically active compounds. The structure of this compound includes a tetrahydrocarbazole core with a 4-methoxybenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)tetrahydrocarbazole can be achieved through several methods. One common approach involves the cycloaddition reaction of 2-vinylindoles with conjugated alkenes under visible light-promoted radical cation conditions. This method provides good yields and diastereoselectivity . Another approach includes the ring-opening reactions of donor-acceptor cyclopropanes, metal-catalyzed C–C/C–N bond formation, and conjugate addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)tetrahydrocarbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the aromatic ring or the tetrahydrocarbazole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Scientific Research Applications
N-(4-methoxybenzyl)tetrahydrocarbazole has various applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocarbazole: The parent compound with a similar core structure.
Indole Derivatives: Compounds with an indole moiety, which is structurally related to tetrahydrocarbazoles.
Benzofuran Derivatives: Compounds with a benzofuran moiety, which can exhibit similar biological activities.
Uniqueness
N-(4-methoxybenzyl)tetrahydrocarbazole is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to other similar compounds.
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
9-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C20H21NO/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
InChI Key |
SQELPUHCXUEION-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)

![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)





![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one](/img/structure/B14126544.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14126549.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)

